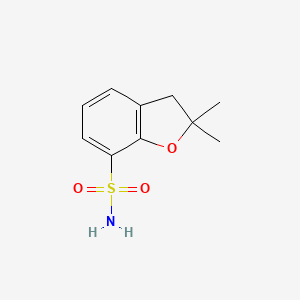

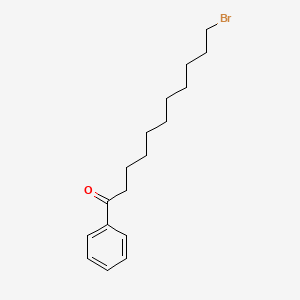

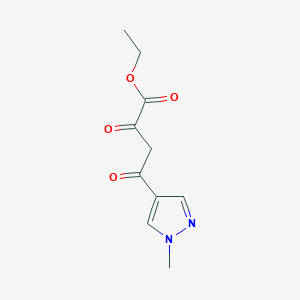

![molecular formula C12H13N3O B1661093 Imidazole, 1-[4-dimethylaminobenzoyl]- CAS No. 87970-46-5](/img/structure/B1661093.png)

Imidazole, 1-[4-dimethylaminobenzoyl]-

Overview

Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The formation pathways of the three imidazoles and the parameters affecting their yields have been investigated .Physical and Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .Scientific Research Applications

Conversion to Central Nervous System Acting Drugs

Imidazole derivatives, including "Imidazole, 1-[4-dimethylaminobenzoyl]-," have been studied for their potential conversion into more potent central nervous system (CNS) acting drugs. These compounds, through synthesis pathways involving gloxal, formaldehyde, and ammonia, can be converted into imidazole, imidazothiazole, and benzimidazole, which may possess CNS properties due to their heteroatom composition (nitrogen, oxygen, and sulfur) and furan ring(s), potentially offering treatment options for neurological disorders (Saganuwan, 2020).

Antimicrobial Activities

Imidazole and its derivatives have been acknowledged for their antimicrobial activities. These compounds serve as key raw materials in manufacturing antifungal drugs and bactericides, demonstrating a significant impact on inhibiting the growth of microbial resistance. The exploration of new imidazole derivatives for enhanced antimicrobial efficacy is recommended, highlighting the compound's role in addressing microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Antitumor Activity

Research into imidazole derivatives has also uncovered their potential antitumor activities. Various imidazole-based compounds, including bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promising results in preclinical testing stages. These studies suggest imidazole derivatives as interesting candidates for developing new antitumor drugs, offering insights into synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Therapeutic Versatility

Imidazoles have been highlighted for their therapeutic versatility, exhibiting a range of pharmacological activities beyond antimicrobial and antitumor effects. The structural characteristics of imidazoles contribute to their diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This versatility underscores the potential of imidazole-based compounds as innovative agents for treating various cutaneous diseases and conditions, showcasing the broad therapeutic applications of these compounds (Syed, 2001).

Mechanism of Action

Imidazole derivatives may easily attach to a wide range of enzymes and receptors via a number of weak interactions, demonstrating a wide range of biological and pharmacological effects . Imidazoles alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol .

Safety and Hazards

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-imidazol-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-14(2)11-5-3-10(4-6-11)12(16)15-8-7-13-9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWHVPFMODHPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336672 | |

| Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87970-46-5 | |

| Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

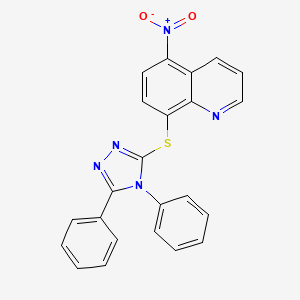

![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)

![[4,4'-Bipyridine]-2-carboxylic acid](/img/structure/B1661021.png)